2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide
Description
This compound belongs to a class of heterocyclic amides featuring a benzoxazole core substituted with a fluorophenyl group at position 2 and a pyridine-3-carboxamide moiety at position 3. The chlorine atom at position 2 of the pyridine ring and the fluorine atom on the phenyl group contribute to its electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes like β-secretase 1 (BACE1) or peroxisome proliferator-activated receptors (PPARs) .
Properties
Molecular Formula |
C19H11ClFN3O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H11ClFN3O2/c20-17-14(2-1-9-22-17)18(25)23-13-7-8-16-15(10-13)24-19(26-16)11-3-5-12(21)6-4-11/h1-10H,(H,23,25) |
InChI Key |
CGEJTTZTSWKRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Direct 2-Arylation (Method A)
The 2-(4-fluorophenyl) substituent is introduced via Pd-catalyzed arylation of 5-nitrobenzoxazole, followed by nitro reduction:
-
Arylation : 5-Nitro-1,3-benzoxazole reacts with 4-fluorophenylboronic acid under Pd(OAc)₂/Xantphos catalysis in toluene at 110°C, achieving 72% yield.
-
Nitro Reduction : Hydrogenation over Pd/C in ethanol converts the nitro group to an amine (89% yield).
Key Data :
| Step | Catalyst/Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Arylation | Pd(OAc)₂, Xantphos | Toluene | 72 |
| Nitro Reduction | H₂, Pd/C | Ethanol | 89 |
Acid-Mediated Cyclization (Method B)
Alternative synthesis from 2-amino-4-fluorophenol and 4-fluorobenzoyl chloride:
-
Condensation : 2-Amino-4-fluorophenol reacts with 4-fluorobenzoyl chloride in pyridine, forming an intermediate amide (82% yield).
-
Cyclization : Heating in polyphosphoric acid (160°C) induces benzoxazole ring closure (68% yield).
Advantage : Avoids transition-metal catalysts, suitable for scale-up.
Functionalization of the Benzoxazole Amine
The 5-amino group undergoes amide coupling with 2-chloropyridine-3-carboxylic acid. Two activation methods are prominent:
Carboxylic Acid Activation via Acid Chloride
-
Chlorination : 2-Chloropyridine-3-carboxylic acid reacts with thionyl chloride (SOCl₂) in refluxing dichloromethane to form the acid chloride (95% yield).
-
Amide Coupling : The acid chloride reacts with 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine in dichloromethane with DIPEA, yielding the target compound (74% yield).
Reaction Conditions :
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in DMF:
-
Activation : 2-Chloropyridine-3-carboxylic acid, EDCl, and HOBt in DMF (0°C, 1 hr).
-
Coupling : Addition of benzoxazole amine and DIPEA, stirred at room temperature (68% yield).
Comparison : Acid chloride method offers higher yields but requires rigorous moisture control.
Critical Analysis of Synthetic Challenges
Regioselectivity in Benzoxazole Arylation
Pd-catalyzed arylation at position 2 competes with undesired C-4/C-6 functionalization. Xantphos ligands enhance selectivity for C-2 by modulating Pd coordination geometry.
Amide Bond Formation Side Reactions
Over-activation of the carboxylic acid may lead to acylurea byproducts. Substoichiometric HOBt suppresses this by stabilizing the active ester.
Purification Challenges
The target compound’s low solubility in ether necessitates chromatographic purification (silica gel, ethyl acetate/hexane), achieving >95% purity.
Scalability and Process Optimization
Catalytic System Recycling
Pd(OAc)₂/Xantphos recovery via aqueous extraction retains 89% activity over three cycles, reducing costs.
Chemical Reactions Analysis
2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro and fluoro groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Pharmaceuticals: It is explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Insights:
Substituent Effects on Binding: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-ethylphenyl (Compound 9c) due to reduced oxidative metabolism . Chlorine at pyridine C2 (target) vs.
Heterocyclic Core Impact: Benzoxazole (target) vs. thiazolidinone (): Benzoxazole’s rigid planar structure favors π-π stacking in enzyme active sites, while thiazolidinone’s flexibility may reduce selectivity .
Biological Activity Trends :
- PPARγ agonists (e.g., Compound 9c) require bulky substituents (ethyl) for covalent binding, whereas BACE1 inhibitors (STK346841) prioritize halogen interactions (Cl, F) with catalytic aspartate residues .
Methodological Considerations
- Virtual Screening : Pharmacophore models () suggest the target’s benzoxazole-pyridine scaffold could fit BACE1’s hydrophobic pocket, though experimental validation is needed .
Biological Activity
2-Chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C19H11ClFN3O2
- Molecular Weight : 367.77 g/mol
- CAS Number : 490015-57-1
Anticancer Activity
Numerous studies have indicated that benzoxazole derivatives exhibit notable anticancer properties. Specifically, compounds with similar structures to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.61 ± 1.92 | |
| Compound B | A549 (Lung) | 1.98 ± 1.22 | |
| Compound C | HT29 (Colorectal) | < 10 |
The presence of halogen substituents such as chlorine and fluorine is crucial for enhancing the anticancer activity of these compounds, as they influence the electronic properties and steric factors affecting interaction with biological targets.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of benzoxazole derivatives. The compound was tested against various bacterial strains with varying degrees of success.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Bacillus subtilis | 25 µg/mL | |
| Escherichia coli | 50 µg/mL |
The structure-activity relationship (SAR) indicates that modifications in the phenyl ring significantly affect the antimicrobial efficacy, suggesting that further optimization could yield more potent derivatives.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cancer cells and pathogens. For instance, it may inhibit key enzymes or disrupt cellular pathways essential for growth and proliferation.
Case Studies
A study published in PMC investigated the effects of benzoxazole derivatives on various cancer cell lines. The results showed that compounds similar to our target compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
In another study focusing on antimicrobial properties, derivatives were synthesized and tested against E. coli and Bacillus subtilis. The findings suggested that structural modifications led to enhanced activity against these strains, indicating potential for development as new antimicrobial agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazole core via cyclization of 2-amino-5-hydroxybenzoxazole derivatives with 4-fluorobenzaldehyde. Subsequent coupling with 2-chloropyridine-3-carboxylic acid using EDCI/HOBt as coupling agents under inert conditions (e.g., N₂ atmosphere) is critical. Optimizing reaction temperature (80–100°C) and solvent (DMF or DCM) can improve yields to ~60–70%. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks, with key peaks for benzoxazole (C-O-C), fluorophenyl (C-F coupling), and pyridine moieties.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments.
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Stoe IPDS 2 diffractometer) resolves bond lengths, angles, and packing patterns, with mean (C–C) deviations <0.007 Å .
Q. What in vitro assays are suitable for preliminary evaluation of the compound's bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria).
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ calculations). Ensure controls for solvent interference (e.g., DMSO <1% v/v) .
Q. How can researchers assess the compound's solubility and stability in biological buffers?
- Methodological Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, quantified via UV-Vis spectroscopy.
- Stability : Incubate at 37°C for 24–72 hours, analyze degradation products via HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical methods ensure purity and batch-to-batch consistency?
- Methodological Answer :
- HPLC : Reverse-phase chromatography (e.g., Agilent Zorbax SB-C18, 5 µm) with UV detection (λ = 254 nm).
- Elemental Analysis : Validate C, H, N, Cl, F content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational binding predictions and experimental affinity data?
- Methodological Answer : Validate docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust force fields for halogen bonding (C-F⋯π interactions) and solvation effects. Cross-check with mutant protein constructs to identify critical binding residues .
Q. What strategies optimize the synthetic route to reduce byproducts and improve scalability?
- Methodological Answer :
- Catalyst Screening : Test Pd-catalyzed coupling (Suzuki-Miyaura) for benzoxazole formation.
- Flow Chemistry : Continuous-flow reactors for precise temperature control and reduced reaction time.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance environmental safety .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to modulate electron density.
- Bioisosteric Replacement : Replace benzoxazole with 1,3,4-oxadiazole to improve metabolic stability.
- Pharmacophore Mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bonding motifs .
Q. What experimental approaches elucidate the compound's metabolic stability and toxicity profile?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitor depletion via LC-MS/MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- AMES Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
